rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanol
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Overview
Description
rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanol: is a bicyclic compound with a unique structure that includes a norbornene skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanol typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with an appropriate aldehyde or ketone, followed by reduction to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, rel-(1R,4R)-Bicyclo[221]hept-5-en-2-ylmethanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its bicyclic structure can be used to create molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: In the materials science industry, rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanol can be used as a precursor for the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
(1R,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one: This compound shares a similar bicyclic structure but contains a nitrogen atom, making it useful in different chemical contexts.
(1R,4R,5R)-1,2,3,4,5-pentaphenylbicyclo[2.2.1]hept-2-en-7-one: Another bicyclic compound with a more complex structure, used in different synthetic applications.
Uniqueness: rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanol is unique due to its specific functional groups and the potential for diverse chemical modifications. Its structure allows for a wide range of reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
Molecular Formula |
C8H12O |
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Molecular Weight |
124.18 g/mol |
IUPAC Name |
[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8?/m1/s1 |
InChI Key |
LUMNWCHHXDUKFI-KVARREAHSA-N |
Isomeric SMILES |
C1[C@@H]2CC([C@H]1C=C2)CO |
Canonical SMILES |
C1C2CC(C1C=C2)CO |
Origin of Product |
United States |
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